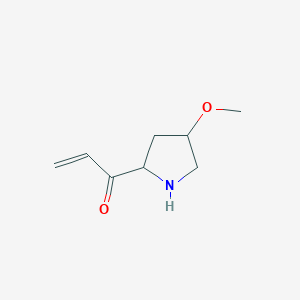
4-Amino-1-cyclobutylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclobutylbutan-2-one is an organic compound featuring a cyclobutyl ring attached to a butanone backbone with an amino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclobutylbutan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a butanone derivative in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclobutylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl carboxylic acids, while reduction may produce cyclobutyl alcohols.
Scientific Research Applications
4-Amino-1-cyclobutylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclobutylbutan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutyl ring provides steric hindrance, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Similar in structure but lacks the butanone backbone.
Cyclobutanone: Contains the cyclobutyl ring and ketone group but lacks the amino group.
4-Aminobutan-2-one: Similar backbone but lacks the cyclobutyl ring.
Uniqueness
4-Amino-1-cyclobutylbutan-2-one is unique due to the combination of the cyclobutyl ring and the amino group on the butanone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-amino-1-cyclobutylbutan-2-one |
InChI |
InChI=1S/C8H15NO/c9-5-4-8(10)6-7-2-1-3-7/h7H,1-6,9H2 |
InChI Key |
ZXKSAHRESILAOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


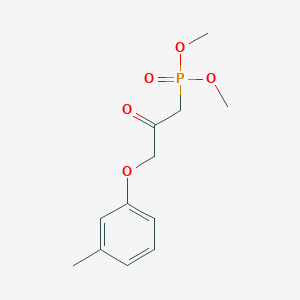
![1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13170878.png)
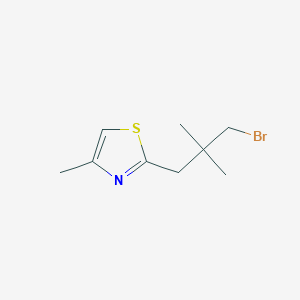
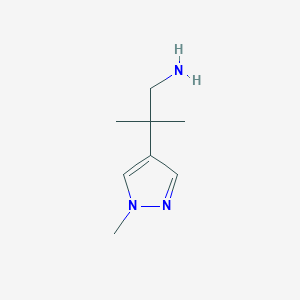

![N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B13170919.png)
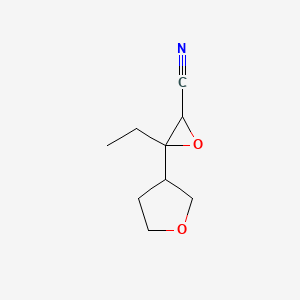
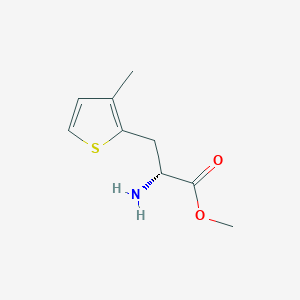
![2-[2-(Dimethylamino)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13170924.png)
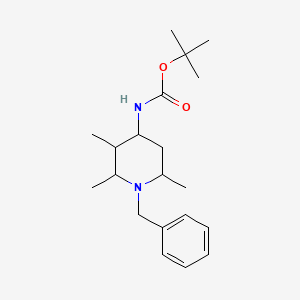
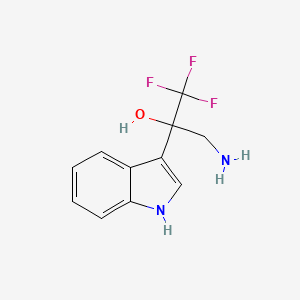
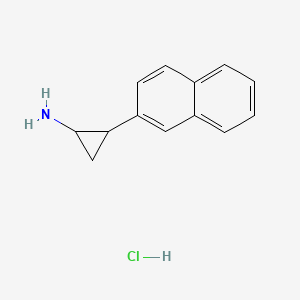
![2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13170946.png)
